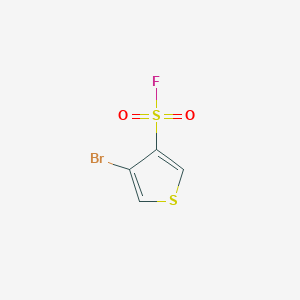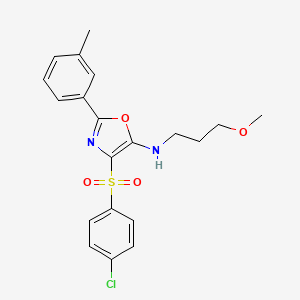![molecular formula C18H19ClN2O4S2 B2527282 N-(5-allyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)-5-chlorothiophene-2-sulfonamide CAS No. 922024-64-4](/img/structure/B2527282.png)
N-(5-allyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)-5-chlorothiophene-2-sulfonamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(5-allyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)-5-chlorothiophene-2-sulfonamide is a useful research compound. Its molecular formula is C18H19ClN2O4S2 and its molecular weight is 426.93. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Synthesis and Reactivity
Synthetic Routes and Chemical Reactivity
The synthesis of complex sulfonamide structures often involves novel synthetic routes that enhance the efficiency of producing sulfonamide derivatives. For instance, the development of methods for the aerobic oxidative desulfurization of benzothiophene and its derivatives using specific catalysts under mild conditions highlights the reactivity of sulfonamide-related structures towards oxidative conditions (Lu, Zhang, Jiang, & Li, 2010). This reactivity is crucial for applications in green chemistry and environmental remediation.
Medicinal Chemistry Applications
Carbonic Anhydrase Inhibition
Sulfonamide derivatives have been investigated for their potential utility as inhibitors of ocular carbonic anhydrase, indicating their relevance in the development of therapeutics for conditions like glaucoma (Graham et al., 1989). Additionally, novel [1,4]oxazepine-based primary sulfonamides showing strong inhibition of human carbonic anhydrases highlight the therapeutic potential of sulfonamide structures in targeting enzyme-related disorders (Sapegin et al., 2018).
Antimicrobial Activities
The synthesis and evaluation of biologically active derivatives, such as tetrahydrobenzothiophenes grafted with β-lactam and thiazolidine, demonstrate significant antimicrobial activities against a range of bacterial and fungal strains (Babu, Pitchumani, & Ramesh, 2013). This indicates the potential of sulfonamide compounds in addressing antibiotic resistance and developing new antimicrobial agents.
Material Science Applications
Polymer Synthesis and Properties
The development of polymers based on sulfonamide structures, such as the synthesis of benzoxazine monomers from bisphenol-S and allylamine, showcases the application of these compounds in creating materials with desirable thermal and mechanical properties (Liu, Wang, Zhang, Zhao, & Run, 2013). Such materials have applications in advanced technologies, including aerospace and electronics.
Mechanism of Action
Target of Action
The compound contains an indole nucleus , which is found in many bioactive aromatic compounds. These compounds are known to bind with high affinity to multiple receptors , which could be potential targets of this compound.
Mode of Action
The mode of action of indole derivatives can vary widely depending on the specific compound and its targets. They have been found to possess various biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, anticholinesterase activities, etc .
Biochemical Pathways
The specific biochemical pathways affected by this compound would depend on its targets. Indole derivatives can affect a wide range of pathways due to their broad spectrum of biological activities .
Result of Action
The molecular and cellular effects of this compound would depend on its mode of action and the biochemical pathways it affects. Given the wide range of biological activities of indole derivatives , the effects could potentially be quite diverse.
Properties
IUPAC Name |
5-chloro-N-(3,3-dimethyl-4-oxo-5-prop-2-enyl-2H-1,5-benzoxazepin-7-yl)thiophene-2-sulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19ClN2O4S2/c1-4-9-21-13-10-12(20-27(23,24)16-8-7-15(19)26-16)5-6-14(13)25-11-18(2,3)17(21)22/h4-8,10,20H,1,9,11H2,2-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DSPGQHJCPGALHF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(COC2=C(C=C(C=C2)NS(=O)(=O)C3=CC=C(S3)Cl)N(C1=O)CC=C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19ClN2O4S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
426.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-((2-(3,4-dihydroquinolin-1(2H)-yl)-2-oxoethyl)thio)-3-(p-tolyl)-3H-pyrimido[5,4-b]indol-4(5H)-one](/img/structure/B2527203.png)
![4-(4-phenyl-1,3-thiazol-2-yl)-N-[4-(trifluoromethoxy)phenyl]benzamide](/img/structure/B2527204.png)


![5-[(4-{4-[3-(Trifluoromethyl)phenyl]piperazin-1-yl}piperidin-1-yl)sulfonyl]-1,2,3,4-tetrahydropyrimidine-2,4-dione](/img/structure/B2527208.png)
![3-fluoro-N-[4-(4-phenoxyphenyl)-1,3-thiazol-2-yl]benzamide](/img/structure/B2527209.png)






